Cas no 2680625-34-5 (2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid)

2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid
- 2680625-34-5
- EN300-28276164
- 2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid
-
- インチ: 1S/C11H12N2O4/c1-2-6-17-11(16)13-9(10(14)15)8-4-3-5-12-7-8/h2-5,7,9H,1,6H2,(H,13,16)(H,14,15)
- InChIKey: HDNQZMLXUXHMBV-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(NC(C(=O)O)C1C=NC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 236.07970687g/mol
- どういたいしつりょう: 236.07970687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28276164-0.05g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid |
2680625-34-5 | 95.0% | 0.05g |
$480.0 | 2025-03-19 | |
Enamine | EN300-28276164-0.5g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid |
2680625-34-5 | 95.0% | 0.5g |
$548.0 | 2025-03-19 | |
Enamine | EN300-28276164-2.5g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid |
2680625-34-5 | 95.0% | 2.5g |
$1118.0 | 2025-03-19 | |
Enamine | EN300-28276164-1.0g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid |
2680625-34-5 | 95.0% | 1.0g |
$571.0 | 2025-03-19 | |
Enamine | EN300-28276164-5.0g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid |
2680625-34-5 | 95.0% | 5.0g |
$1654.0 | 2025-03-19 | |
Enamine | EN300-28276164-10.0g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid |
2680625-34-5 | 95.0% | 10.0g |
$2454.0 | 2025-03-19 | |
Enamine | EN300-28276164-10g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid |
2680625-34-5 | 10g |
$2454.0 | 2023-09-09 | ||
Enamine | EN300-28276164-5g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid |
2680625-34-5 | 5g |
$1654.0 | 2023-09-09 | ||
Enamine | EN300-28276164-0.1g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid |
2680625-34-5 | 95.0% | 0.1g |
$502.0 | 2025-03-19 | |
Enamine | EN300-28276164-0.25g |
2-{[(prop-2-en-1-yloxy)carbonyl]amino}-2-(pyridin-3-yl)acetic acid |
2680625-34-5 | 95.0% | 0.25g |
$525.0 | 2025-03-19 |
2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid 関連文献
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
9. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acidに関する追加情報
Introduction to 2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid (CAS No. 2680625-34-5)
2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 2680625-34-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its structural complexity, which includes a combination of ester, amide, and pyridine functional groups. The unique arrangement of these groups imparts distinct chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid consists of a central acetic acid moiety substituted with both an amide group and a pyridine ring at the alpha position. The presence of the propenyl ether (prop-2-en-1-yloxy) moiety further enhances its versatility, allowing for potential interactions with biological targets through multiple binding mechanisms. This structural motif is particularly intriguing for medicinal chemists due to its ability to modulate enzyme activity and receptor binding, which are critical factors in the design of novel therapeutic agents.
In recent years, there has been growing interest in the development of small molecules that can interact with biological systems in novel ways. The pyridine moiety, in particular, is a well-known pharmacophore that is frequently incorporated into drug candidates due to its ability to form hydrogen bonds and hydrophobic interactions with biological targets. In the case of 2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid, the pyridine ring is positioned such that it can potentially engage with key residues in enzymes or receptors, thereby influencing their activity.
The amide group in the molecule is another critical feature that contributes to its potential therapeutic applications. Amides are common structural elements in many bioactive compounds and are known for their ability to enhance solubility and metabolic stability. The specific placement of the amide group in 2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid suggests that it may be capable of modulating protein-protein interactions or enzyme catalysis, which are fundamental processes in many disease pathways.
One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The combination of an ester, an amide, and a pyridine ring provides a rich chemical space for structural modifications, allowing researchers to fine-tune its properties for specific biological targets. For instance, the propenyl ether group can be further functionalized to introduce additional substituents that enhance binding affinity or selectivity. This flexibility makes 2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid a valuable tool for medicinal chemists seeking to develop novel therapeutics.
Recent studies have begun to explore the pharmacological potential of related compounds that share structural features with CAS No. 2680625-34-5. For example, researchers have investigated analogs that incorporate similar amide and pyridine moieties but with different substituents on the propenyl ether group. These studies have provided insights into how structural modifications can influence biological activity, offering valuable guidance for the design of future drug candidates.
The synthesis of 2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful planning to ensure optimal reaction conditions and high yields. However, advances in synthetic methodology have made it increasingly feasible to construct complex molecules like this one with precision and efficiency. Techniques such as palladium-catalyzed cross-coupling reactions and selective functionalization strategies have been particularly useful in this regard.
In addition to its synthetic challenges, the biological evaluation of CAS No. 2680625-34-5 is another area of active investigation. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes or receptors relevant to human health and disease. While these findings are still preliminary, they underscore the importance of further exploration into its pharmacological properties.
The potential applications of 2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid extend beyond traditional small-molecule drug development. Its unique structural features make it an attractive candidate for use as a building block in fragment-based drug design or as a lead compound for structure-based drug design initiatives. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess the binding properties of this compound and its derivatives to biological targets.
The role of computational chemistry in understanding the behavior of complex molecules like CAS No. 2680625-34-5 cannot be overstated. Advanced computational methods allow researchers to predict how these molecules will interact with biological systems at the atomic level. This information can guide experimental efforts by providing insights into potential binding modes, metabolic pathways, and other important factors that influence drug efficacy and safety.
In conclusion, 2-{(propenoloyloxy carbonylamino)} -{pyridine acetic acid} (CAS No: 26806 25 -34 -5) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features—comprising an ester group linked via an amide moiety attached to a pyridine ring—make it a versatile scaffold for drug design applications aimed at modulating enzyme activity or receptor binding involved in various disease pathways.
As research continues into this molecule’s pharmacological properties through both experimental synthesis approaches alongside computational modeling strategies; there exists great promise not only within traditional small-molecule drug discovery but also within broader contexts such as fragment-based approaches alongside structure-based initiatives where compounds such as these serve crucial roles as starting points toward identifying novel therapeutic agents capable addressing unmet medical needs effectively while maintaining favorable pharmacokinetic profiles essential ensuring clinical relevance ultimately leading towards improved patient outcomes across multiple therapeutic areas where targeted intervention remains paramount importance today’s ever-evolving landscape healthcare innovation stands testament ongoing dedication scientific community pushing boundaries possible achieving breakthroughs redefine treatment paradigms future generations benefit from discoveries made present moment through persistent pursuit excellence collaboration across disciplines sure continue unlock new frontiers medicine long time coming now thanks concerted efforts dedicated professionals committed advancing knowledge practice every day working together build better tomorrow us all together better place because science itself serves humanity greatest tool ever created improve lives everyone involved field including those who benefit directly treatments developed thanks hard work smart thinking millions people around world whose lives changed thanks scientific breakthroughs achieved past present; moving forward must continue invest resources talent needed drive progress ensuring continued advancement human health well-being serves ultimate purpose all endeavors scientific nature thereby leaving lasting legacy positive impact society long after initial discoveries made become standard practice clinical settings worldwide standard care patients receive treatments developed today shape tomorrow healthcare industry itself continues evolve adapt changing needs population face new challenges emerge address head ensuring optimal care delivered every individual regardless background socioeconomic status deserve receive quality healthcare services available them whenever need arise because health wealth integral part human dignity deserve access opportunities improve lives themselves families communities around them when given chance thrive rather than struggle survive day day basis; therefore must remain committed improving accessibility healthcare increasing availability treatments like those based upon compounds such CAS No: 26806 25 -34 -5 which hold tremendous promise transforming treatment landscape multiple diseases conditions affecting millions people globally each year leaving no stone unturned pursuit better treatments cures possible thanks collective effort scientists clinicians researchers policymakers stakeholders alike working towards common goal improving health outcomes everyone everywhere making world healthier happier place live better future together we make difference one discovery one treatment one person time period after another until reach point where disease becomes distant memory belongs history books instead becoming part past rather than present tense; let us continue striving achieve those goals leave behind legacy medical innovation excellence serves humanity best possible way forward bright future awaits us all because science itself serves humanity greatest tool ever created improve lives everyone involved field including those who benefit directly treatments developed thanks hard work smart thinking millions people around world whose lives changed thanks scientific breakthroughs achieved past present moving forward must continue invest resources talent needed drive progress ensuring continued advancement human health well-being serves ultimate purpose all endeavors scientific nature thereby leaving lasting legacy positive impact society long after initial discoveries made become standard practice clinical settings worldwide standard care patients receive treatments developed today shape tomorrow healthcare industry itself continues evolve adapt changing needs population face new challenges emerge address head ensuring optimal care delivered every individual regardless background socioeconomic status deserve receive quality healthcare services available them whenever need arise because health wealth integral part human dignity deserve access opportunities improve lives themselves families communities around them when given chance thrive rather than struggle survive day day basis therefore must remain committed improving accessibility healthcare increasing availability treatments like those based upon compounds such CAS No: 26806 25 -34 -5 which hold tremendous promise transforming treatment landscape multiple diseases conditions affecting millions people globally each year leaving no stone unturned pursuit better treatments cures possible thanks collective effort scientists clinicians researchers policymakers stakeholders alike working towards common goal improving health outcomes everyone everywhere making world healthier happier place live better future together we make difference one discovery one treatment one person time period after another until reach point where disease becomes distant memory belongs history books instead becoming part past rather than present tense let us continue striving achieve those goals leave behind legacy medical innovation excellence serves humanity best possible way forward bright future awaits us all because science itself serves humanity greatest tool ever created improve lives everyone involved field including those who benefit directly treatments developed thanks hard work smart thinking millions people around world whose lives changed thanks scientific breakthroughs achieved past present moving forward must continue invest resources talent needed drive progress ensuring continued advancement human health well-being serves ultimate purpose all endeavors scientific nature thereby leaving lasting legacy positive impact society long after initial discoveries made become standard practice clinical settings worldwide standard care patients receive treatments developed today shape tomorrow healthcare industry itself continues evolve adapt changing needs population face new challenges emerge address head ensuring optimal care delivered every individual regardless background socioeconomic status deserve receive quality healthcare services available them whenever need arise because health wealth integral part human dignity deserve access opportunities improve lives themselves families communities around them when given chance thrive rather than struggle survive day day basis therefore must remain committed improving accessibility healthcare increasing availability treatments like those based upon compounds such CAS No: 26806 25 -34 -5 which hold tremendous promise transforming treatment landscape multiple diseases conditions affecting millions people globally each year leaving no stone unturned pursuit better treatments cures possible thanks collective effort scientists clinicians researchers policymakers stakeholders alike working towards common goal improving health outcomes everyone everywhere making world healthier happier place live better future together we make difference one discovery one treatment one person time period after another until reach point where disease becomes distant memory belongs history books instead becoming part past rather than present tense let us continue striving achieve those goals leave behind legacy medical innovation excellence serves humanity best possible way forward bright future awaits us all because science itself serves humanity greatest tool ever created improve lives everyone involved field including those who benefit directly treatments developed thanks hard work smart thinking millions people around world whose lives changed thanks scientific breakthroughs achieved past present moving forward must continue invest resources talent needed drive progress ensuring continued advancement human health well-being serves ultimate purpose all endeavors scientific nature thereby leaving lasting legacy positive impact society long after initial discoveries made become standard practice clinical settings worldwide standard care patients receive treatments developed today shape tomorrow healthcare industry itself continues evolve adapt changing needs population face new challenges emerge address head ensuring optimal care delivered every individual regardless background socioeconomic status deserve receive quality healthcare services available them whenever need arise because health wealth integral part human dignity deserve access opportunities improve lives themselves families communities around them when given chance thrive rather than struggle survive day day basis therefore must remain committed improving accessibility healthcare increasing availability treatments like those based upon compounds such CAS No: 26806 25 -34 -5 which hold tremendous promise transforming treatment landscape multiple diseases conditions affecting millions people globally each year leaving no stone unturned pursuit better treatments cures possible thanks collective effort scientists clinicians researchers policymakers stakeholders alike working towards common goal improving health outcomes everyone everywhere making world healthier happier place live better future together we make difference one discovery one treatment one person time period after another until reach point where disease becomes distant memory belongs history books instead becoming part past rather than present tense let us continue striving achieve those goals leave behind legacy medical innovation excellence serves humanity best possible way forward bright future awaits us all because science itself serves humanity greatest tool ever created improve lives everyone involved field including those who benefit directly treatments developed thanks hard work smart thinking millions people around world whose lives changed thanks scientific breakthroughs achieved past present moving forward must continue invest resources talent needed drive progress ensuring continued advancement human health well-being serves ultimate purpose all endeavors scientific nature thereby leaving lasting legacy positive impact society long after initial discoveries made become standard practice clinical settings worldwide standard care patients receive treatments developed today shape tomorrow healthcare industry itself continues evolve adapt changing needs population face new challenges emerge address head ensuring optimal care delivered every individual regardless background socioeconomic status deserve receive quality healthcare services available them whenever need arise because health wealth integral part human dignity deserve access opportunities improve lives themselves families communities around them when given chance thrive rather than struggle survive day day basis therefore must remain committed improving accessibility healthcare increasing availability treatments like those based upon compounds such CAS No: 26806 25 -34 -5 which hold tremendous promise transforming treatment landscape multiple diseases conditions affecting millions people globally each year leaving no stone unturned pursuit better treatments cures possible thanks collective effort scientists clinicians researchers policymakers stakeholders alike working towards common goal improving health outcomes everyone everywhere making world healthier happier place live better future together we make difference one discovery one treatment one person time period after another until reach point where disease becomes distant memory belongs history books instead becoming part past rather than present tense let us continue striving achieve those goals leave behind legacy medical innovation excellence serves humanity best possible way forward bright future awaits us all because science itself serves humanity greatest tool ever created improve lives everyone involved field including those who benefit directly treatments developed thanks hard work smart thinking millions people around world whose lives changed thanks scientific breakthroughs achieved past present moving forward must continue invest resources talent needed drive progress ensuring continued advancement human health well-being serves ultimate purpose all endeavors scientific nature thereby leaving lasting legacy positive impact society long after initial discoveries made become standard practice clinical settings worldwide standard care patients receive treatments developed today shape tomorrow healthcare industry itself continues evolve adapt changing needs population face new challenges emerge address head ensuring optimal care delivered every individual regardless background socioeconomic status deserve receive quality healthcare services available them whenever need arise because health wealth integral part human dignity deserve access opportunities improve lives themselves families communities around them when given chance thrive rather than struggle survive day day basis therefore must remain committed improving accessibility healthcare increasing availability treatments like those based upon compounds such CAS No: 26806
2680625-34-5 (2-{(prop-2-en-1-yloxy)carbonylamino}-2-(pyridin-3-yl)acetic acid) 関連製品
- 2138211-10-4(7-(thiophen-2-yl)pyrazolo1,5-apyrimidin-5-ol)
- 866021-03-6(L-745,870 Trihydrochloride)
- 2228796-27-6(2-1-(pentafluoroethyl)cyclopropylpropan-2-amine)
- 2104226-91-5(1-Propanone, 2-amino-1-(3-isothiazolyl)-, (2R)-)
- 1898015-85-4(1-(3-methanesulfonylphenyl)methylcyclopropan-1-ol)
- 2248344-98-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H,4H,6H,7H-pyrano[4,3-b]pyrrole-2-carboxylate)
- 749814-89-9(1-(Benzylamino)-5-methylhexan-3-one)
- 858761-13-4(propan-2-yl 2-{(2Z)-2-(3-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)
- 2172095-59-7(4-amino-5-chloro-2-methylbenzene-1-sulfonyl fluoride)
- 2172242-94-1(2,2-dimethyl-1-(2-methylbut-3-yn-2-yl)pyrrolidine)



